molecular formula C20H19F3N4O3S2 B4171301 Ethyl 4-cyano-3-methyl-5-[[2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate

Ethyl 4-cyano-3-methyl-5-[[2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate

Cat. No.: B4171301
M. Wt: 484.5 g/mol
InChI Key: RVBUHMAVRPANNL-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-methyl-5-[({[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetyl)amino]-2-thiophenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, a quinazoline moiety, and a trifluoromethyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include ethyl acetoacetate, piperidine, and various catalysts to facilitate the cycloaddition and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-methyl-5-[({[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups with others to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can generate a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-[({[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetyl)amino]-2-thiophenecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-3-methyl-5-[[2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, quinazoline-based molecules, and trifluoromethyl-containing compounds. Examples include:

Uniqueness

What sets Ethyl 4-cyano-3-methyl-5-[[2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the quinazoline moiety provides specific binding interactions with molecular targets .

Properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-[[2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O3S2/c1-3-30-18(29)15-10(2)12(8-24)17(32-15)26-14(28)9-31-19-25-13-7-5-4-6-11(13)16(27-19)20(21,22)23/h3-7,9H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBUHMAVRPANNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NC3=C(CCCC3)C(=N2)C(F)(F)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-cyano-3-methyl-5-[[2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-cyano-3-methyl-5-[[2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-cyano-3-methyl-5-[[2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-cyano-3-methyl-5-[[2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate
Reactant of Route 5
Ethyl 4-cyano-3-methyl-5-[[2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate
Reactant of Route 6
Ethyl 4-cyano-3-methyl-5-[[2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate

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